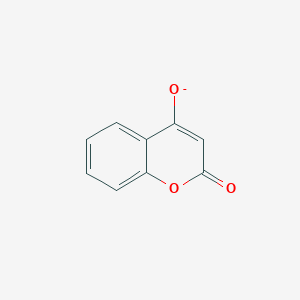
4-Hydroxycoumarin(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxycoumarin(1-) is an organic anion that is the conjugate base of 4-hydroxycoumarin, obtained by deprotonation of the 4-hydroxy group. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a 4-hydroxycoumarin.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
4-Hydroxycoumarin has shown promise in cancer research, particularly in its effect on tumor cells. One study highlighted its ability to disrupt the actin cytoskeleton in melanoma cells, leading to reduced cell adhesion and motility, which are crucial in the metastatic process. This suggests its potential as an adjuvant therapy for melanoma (Velasco-Velázquez et al., 2003). Another study confirmed these findings, showing that 4-Hydroxycoumarin also reduces paxillin expression, contributing to its antimetastatic effects on B16-F10 melanoma cells (Velasco-Velázquez et al., 2008).
Biosynthesis and Biomedical Applications
4-Hydroxycoumarin serves as a precursor for synthetic anticoagulants like warfarin. Remarkably, a study designed and validated an artificial biosynthetic mechanism for microbial biosynthesis of 4-Hydroxycoumarin, showcasing its potential in large-scale pharmaceutical production (Lin et al., 2013). Beyond its role as an anticoagulant precursor, 4-Hydroxycoumarin and its derivatives have been recognized for their potential in treating various medical conditions, exhibiting anticancer, antiarthritic, antipyretic, and antimicrobial properties, thereby generating significant interest in the pharmaceutical industry (Kaur et al., 2020).
Chemical Synthesis and Diversity
4-Hydroxycoumarin is a versatile heterocyclic scaffold used in the synthesis of various organic compounds. It's a key component in heterocyclic synthesis, serving as building blocks for diverse molecular structures (Abdou et al., 2015). Its role extends to multicomponent reactions for synthesizing various heterocyclic compounds, highlighting its significance in organic chemistry and pharmaceutical sciences (Ziarani et al., 2019).
Molecular Imprinting and Spectral Studies
4-Hydroxycoumarin has been employed in the development of molecularly imprinted polymers for selective adsorption, showcasing its utility in complex practical environments like selective removal from biological samples (Kuang et al., 2022). Its spectral and chemical properties have been investigated, with synthesized 4-hydroxycoumarins revealing interesting spectral behavior, contributing to the understanding of its applications in drug development and other fields (Stanchev et al., 2008).
Vector Control and Antitumor Activity
Interestingly, 4-Hydroxycoumarin has been evaluated as an attractant for anthropophilic Anopheles spp. vectors of malaria, showing potential in vector control strategies (Andrianjafy et al., 2020). Additionally, its derivatives have been studied for their antitumor properties and molecular docking/dynamic studies, revealing significant selectivity towards colorectal carcinoma cells and suggesting its potential in cancer therapy (Dimić et al., 2022).
Eigenschaften
Molekularformel |
C9H5O3- |
|---|---|
Molekulargewicht |
161.13 g/mol |
IUPAC-Name |
2-oxochromen-4-olate |
InChI |
InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H/p-1 |
InChI-Schlüssel |
VXIXUWQIVKSKSA-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



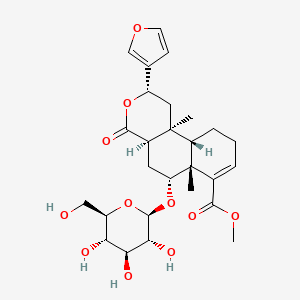
![luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]](/img/structure/B1255075.png)
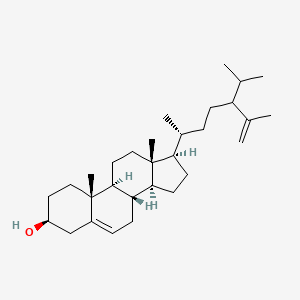
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4Ar,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1255081.png)
![1-(4-Iodophenyl)-1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenyl-1-butene](/img/structure/B1255082.png)

![2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B1255086.png)
![7-Oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B1255087.png)
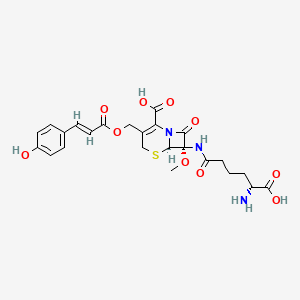

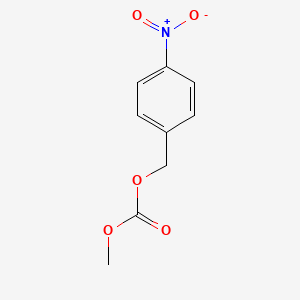
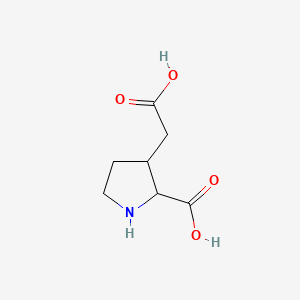
![15,19-Dibromo-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one](/img/structure/B1255094.png)
![[(2S,3R,4S,6R)-2-[[(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-7-oxo-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-dimethyl-prop-2-ynylazanium](/img/structure/B1255096.png)